8-Bromo-2-chloro-5,6-dimethoxyquinoline
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Overview
Description
“8-Bromo-2-chloro-5,6-dimethoxyquinoline” is a chemical compound with the CAS Number: 2408972-10-9 . It has a molecular weight of 302.55 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “8-bromo-2-chloro-5,6-dimethoxyquinoline” and its InChI Code is "1S/C11H9BrClNO2/c1-15-8-5-7 (12)10-6 (11 (8)16-2)3-4-9 (13)14-10/h3-5H,1-2H3" . This indicates the presence of bromine, chlorine, and methoxy groups in the quinoline ring.Physical And Chemical Properties Analysis
“8-Bromo-2-chloro-5,6-dimethoxyquinoline” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 302.55 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Photolabile Protecting Group
One notable application of brominated hydroxyquinoline derivatives, akin to 8-Bromo-2-chloro-5,6-dimethoxyquinoline, is their use as photolabile protecting groups. Fedoryak and Dore (2002) described the synthesis and photochemistry of a new photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ), demonstrating its greater single-photon quantum efficiency compared to other caging groups. BHQ's sensitivity to multiphoton-induced photolysis makes it a viable candidate for in vivo applications, particularly as a caging group for biological messengers due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).
Corrosion Inhibition
Another research avenue is the exploration of hydroxyquinoline derivatives as corrosion inhibitors. Rbaa et al. (2018) synthesized novel 8-Hydroxyquinoline derivatives and evaluated their effectiveness in inhibiting the acidic corrosion of mild steel. Their study demonstrated that these compounds, including those structurally related to 8-Bromo-2-chloro-5,6-dimethoxyquinoline, exhibit significant corrosion inhibition efficiency, which slightly decreases with temperature. These inhibitors' adsorption onto the steel surface follows the Langmuir model, suggesting a strong interaction between the inhibitor and the metal surface (Rbaa et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
8-bromo-2-chloro-5,6-dimethoxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO2/c1-15-8-5-7(12)10-6(11(8)16-2)3-4-9(13)14-10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXGZGVRZAYTMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1OC)C=CC(=N2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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